molecular formula C8H5BrClN3S B1452236 5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 1157723-14-2

5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1452236
M. Wt: 290.57 g/mol
InChI Key: ZPGWEIBNZCHQLB-UHFFFAOYSA-N
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Patent
US09040712B2

Procedure details

A stirred mixture of 4-bromo-2-chlorobenzoic acid (2 g, 8.49 mmol) and hydrazinecarbothioamide (1.161 g, 12.74 mmol) was cooled under nitrogen in an ice-bath. POCl3 (2.375 mL, 25.5 mmol) was then added dropwise. On completion of addition, the reaction mixture was warmed to 78° C. and left to stir for 3 hours. The reaction mixture was allowed to cool to room temperature then cooled further in an ice-bath. Quenching by addition of ice-water (50 mL) resulted in a solid/gum-like mass. This material was sonicated for 1.5 hours and the resulting suspension was diluted with a further 50 mL water and slurried for 16 hours. The suspension was filtered under vacuum and the solid rinsed with water, then re-suspended in saturated NaHCO3(aq) (100 mL). The suspension was slurried for 30 minutes then filtered under vacuum and rinsed with water to afford the crude product as an off-white solid. The crude product was pre-absorbed onto silica gel and purified by flash chromatography using a gradient from 0-10% MeOH/DCM over 30 minutes to afford the title compound as a pale yellow/off-white solid (1.087 g, 44% yield). LC-MS: Rt 1.09 min; MS m/z 292.0 [M+2H]+ [Method A]. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.96 (d, J=8.59 Hz, 1H), 7.91 (d, J=2.02 Hz, 1H), 7.68 (dd, J=8.59, 2.02 Hz, 1H), 7.51 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.161 g
Type
reactant
Reaction Step One
Name
Quantity
2.375 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[C:4]([Cl:11])[CH:3]=1.[NH:12]([C:14](=[S:16])[NH2:15])[NH2:13].O=P(Cl)(Cl)Cl>O>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[S:16][C:14]([NH2:15])=[N:12][N:13]=2)=[C:4]([Cl:11])[CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
1.161 g
Type
reactant
Smiles
N(N)C(N)=S
Step Two
Name
Quantity
2.375 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
to stir for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled under nitrogen in an ice-bath
ADDITION
Type
ADDITION
Details
On completion of addition
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
then cooled further in an ice-bath
CUSTOM
Type
CUSTOM
Details
Quenching by addition of ice-water (50 mL)
CUSTOM
Type
CUSTOM
Details
resulted in a solid/gum-like mass
CUSTOM
Type
CUSTOM
Details
This material was sonicated for 1.5 hours
Duration
1.5 h
WAIT
Type
WAIT
Details
slurried for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered under vacuum
WASH
Type
WASH
Details
the solid rinsed with water
WAIT
Type
WAIT
Details
The suspension was slurried for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
then filtered under vacuum
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
to afford the crude product as an off-white solid
CUSTOM
Type
CUSTOM
Details
The crude product was pre-absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
over 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1=NN=C(S1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.087 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.